molecular formula C21H32O3 B012664 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid CAS No. 111037-11-7

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid

货号 B012664
CAS 编号: 111037-11-7
分子量: 332.5 g/mol
InChI 键: HTCSKVNUTLDPJF-XZZKBPRTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid (MHT) is a synthetic analog of prostacyclin that has been extensively studied for its potential therapeutic applications. MHT is a potent vasodilator and platelet aggregation inhibitor, and has been shown to have anti-inflammatory and anti-thrombotic effects.

作用机制

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid activates the prostacyclin receptor, which is a G protein-coupled receptor that is coupled to adenylate cyclase. Activation of adenylate cyclase leads to the production of cyclic AMP, which activates protein kinase A (PKA) and subsequently leads to the phosphorylation of various target proteins. The activation of PKA by this compound leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent vasodilatory effects, which can lead to a decrease in blood pressure. This compound also inhibits platelet aggregation, which can prevent the formation of blood clots. In addition, this compound has been shown to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases such as rheumatoid arthritis.

实验室实验的优点和局限性

One advantage of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid in lab experiments is that it is a synthetic analog of prostacyclin, which is a naturally occurring molecule in the body. This makes it easier to study the effects of this compound on various physiological processes. However, one limitation of using this compound is that it is a synthetic molecule, which means that its effects may not be identical to those of prostacyclin.

未来方向

There are several future directions for the study of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid. One area of research is the development of this compound analogs that have improved pharmacokinetic properties. Another area of research is the study of the effects of this compound on various disease conditions, such as pulmonary hypertension and thrombosis. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities of the molecule for use in research and potential therapeutic applications.

合成方法

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid can be synthesized through a multi-step process starting from eicosapentaenoic acid (EPA) or its methyl ester. The first step involves the conversion of EPA to a key intermediate, 5,6-epoxy-15-hydroxyeicosatetraenoic acid (5,6-EHT), through the use of m-chloroperbenzoic acid. The 5,6-EHT is then subjected to a ring-closing metathesis reaction using Grubbs' catalyst to form the methano bridge. The final step involves the reduction of the carbonyl group to form this compound.

科学研究应用

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been studied for its potential therapeutic applications in various disease conditions such as hypertension, pulmonary hypertension, and thrombosis. This compound has been shown to have potent vasodilatory effects by activating the prostacyclin receptor, which leads to the activation of adenylate cyclase and subsequent production of cyclic AMP. This compound has also been shown to inhibit platelet aggregation by inhibiting the activation of platelet integrin αIIbβ3. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

属性

CAS 编号

111037-11-7

分子式

C21H32O3

分子量

332.5 g/mol

IUPAC 名称

4-[(1R,2R)-2-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]cyclopropyl]butanoic acid

InChI

InChI=1S/C21H32O3/c1-2-3-8-14-20(22)15-10-7-5-4-6-9-12-18-17-19(18)13-11-16-21(23)24/h4-7,9-10,12,15,18-20,22H,2-3,8,11,13-14,16-17H2,1H3,(H,23,24)/b6-4+,7-5-,12-9+,15-10+/t18-,19-,20+/m1/s1

InChI 键

HTCSKVNUTLDPJF-XZZKBPRTSA-N

手性 SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]1C[C@H]1CCCC(=O)O)O

SMILES

CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O

规范 SMILES

CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O

同义词

5,6-methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid
MT-HETE

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。